molecular formula C11H13NO B13548157 2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene

2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene

Cat. No.: B13548157
M. Wt: 175.23 g/mol
InChI Key: QINYVNTYTBIWTF-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are commonly derived from glucosinolates found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.

    Addition Reactions: The compound can react with amines to form thiourea derivatives.

    Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

    Solvents: Acetone, dichloromethane, and ethanol are commonly used solvents in these reactions.

    Catalysts: Catalysts such as triethylamine may be used to facilitate certain reactions.

Major Products Formed

    Thioureas: Formed by the reaction of the isothiocyanate group with amines.

    Isocyanates: Formed by the rearrangement of the isothiocyanate group under specific conditions.

Scientific Research Applications

2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Isothiocyanatomethyl)-4-phenylbenzene
  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene

Comparison

2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(isocyanatomethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3

InChI Key

QINYVNTYTBIWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN=C=O)C

Origin of Product

United States

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